Fmoc-D-HoArg-OH
Description
Structure
2D Structure
3D Structure
Properties
Molecular Weight |
410.47 |
|---|---|
Origin of Product |
United States |
Synthetic Methodologies for Fmoc D Hoarg Oh and Its Derivatives
Precursor Synthesis and Stereochemical Control in D-Homoarginine Generation
The generation of D-homoarginine is a critical first step in the synthesis of Fmoc-D-HoArg-OH. A common method for producing D-homoarginine involves the guanidinylation of the side chain ε-amine of D-lysine. acs.orgnih.gov This transformation maintains the D-stereochemistry at the alpha-carbon, which is crucial for the final product's biological activity and structural integrity.
The synthesis can be initiated from D-N-α-Boc-lysine. acs.orgnih.gov The reaction proceeds by treating the D-lysine derivative with a guanidinylating reagent, such as N,N′-bis-Boc-1-guanyl pyrazole, in the presence of a base like diisopropylamine (B44863) in a solvent such as methanol. acs.orgnih.gov Following the guanidinylation, the Boc (tert-butyloxycarbonyl) protecting group on the α-amino group is removed using an acid, typically trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), to yield D-homoarginine. acs.orgnih.gov
Controlling the stereochemistry is paramount throughout this process. Starting with a D-configured precursor like D-lysine ensures the resulting homoarginine also has the D-configuration. acs.org The stereochemical purity can be confirmed using techniques like chiral chromatography after derivatization with a chiral reagent such as Marfey's reagent (FDAA). acs.orgresearchgate.net
N-Alpha Fluorenylmethoxycarbonyl (Fmoc) Protection Strategies
The N-alpha-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group in peptide synthesis due to its stability under acidic conditions and its lability to mild bases like piperidine (B6355638). wikipedia.orgacs.org
Selective Fmoc Introduction Techniques
The selective introduction of the Fmoc group onto the α-amino group of D-homoarginine is a key step. This is typically achieved by reacting the amino acid with an Fmoc-donating reagent. Common reagents for this purpose include 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). wikipedia.org
The reaction with Fmoc-OSu is often preferred as it generally leads to fewer side reactions and is easier to control. The reaction is typically carried out in a mixed solvent system, such as aqueous dioxane or THF/water, at a controlled pH, often maintained with a mild base like sodium carbonate or sodium bicarbonate. wikipedia.orgsmolecule.com
A strategy to achieve selective N-alpha protection involves the use of a temporary copper(II) complex. This complex blocks the primary α-amino group and the carboxylic acid, allowing for selective modification of other functional groups before the introduction of Fmoc. acs.org
Optimization of Fmoc Protection Yield and Purity
To maximize the yield and purity of the Fmoc-protected product, several factors must be optimized. The choice of solvent, base, and reaction temperature can significantly impact the outcome. For instance, using polar organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can improve the solubility of the reactants. chempep.com
Careful control of the reaction pH is crucial to prevent side reactions. creative-peptides.com The reaction temperature should also be monitored, as higher temperatures can sometimes lead to side product formation. creative-peptides.com Purification of the final product, often through recrystallization or chromatography, is essential to remove any unreacted starting materials or byproducts, ensuring high purity for subsequent steps in peptide synthesis. cblpatras.grchemicalbook.com High-purity Fmoc amino acids contribute to higher yields and easier purification of the final peptide. altabioscience.com
Side-Chain Protection of the Guanidino Group (e.g., Pbf)
The guanidino group of arginine and homoarginine is highly basic and nucleophilic, necessitating protection during peptide synthesis to prevent unwanted side reactions. chempep.commdpi.com The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a commonly used protecting group for this purpose. chempep.comgoogle.comub.edu
Rationale for Orthogonal Protecting Groups
The use of orthogonal protecting groups is a fundamental principle in modern peptide synthesis. biosynth.comfiveable.me This strategy allows for the selective removal of one type of protecting group without affecting others. fiveable.me In the context of this compound, the Fmoc group on the α-amino terminus is base-labile (removed by piperidine), while the Pbf group on the guanidino side chain is acid-labile (removed by strong acids like TFA). chempep.com This orthogonality ensures that the side chain remains protected during the iterative cycles of N-terminal Fmoc deprotection and amino acid coupling in solid-phase peptide synthesis (SPPS). altabioscience.com The use of such a system allows for precise control over the synthesis of complex peptides. fiveable.me
Methodologies for Pbf Introduction and Cleavage
The Pbf group is typically introduced onto the guanidino group of arginine or its homologs by reacting the amino acid with Pbf-Cl (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride) in the presence of a base. google.com One synthetic route involves starting with Boc-protected arginine, protecting the guanidino group with Pbf-Cl, removing the Boc group, and then introducing the Fmoc group. smolecule.com Optimization of this reaction can significantly reduce the amount of expensive Pbf-Cl required. google.com
The cleavage of the Pbf group is typically performed at the end of the peptide synthesis, concurrently with the cleavage of the peptide from the solid-phase resin. This is achieved using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA). chempep.comthermofisher.com Scavengers, such as water and triisopropylsilane (B1312306) (TIS), are added to the cleavage cocktail to trap the reactive carbocations generated during the deprotection process, thereby preventing side reactions with sensitive amino acid residues like tryptophan or methionine. thermofisher.com While the Pbf group is more acid-labile than older protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), its removal can still require extended treatment with TFA, especially in peptides containing multiple arginine residues. ub.eduthermofisher.com
Table of Synthetic Parameters
| Step | Reagents & Conditions | Purpose | Key Considerations |
| D-Homoarginine Synthesis | D-N-α-Boc-lysine, N,N′-bis-Boc-1-guanyl pyrazole, Diisopropylamine, Methanol; then TFA/DCM | Guanidinylation of D-lysine side chain and subsequent deprotection. | Maintaining stereochemical integrity. |
| N-alpha-Fmoc Protection | D-Homoarginine, Fmoc-OSu, Na2CO3, THF/Water | Selective protection of the α-amino group. | Control of pH to prevent side reactions. |
| Side-Chain Pbf Protection | Arginine derivative, Pbf-Cl, Base | Protection of the guanidino group. | Orthogonality with Fmoc group. |
| Pbf Group Cleavage | TFA, Water, Triisopropylsilane (TIS) | Removal of the Pbf protecting group. | Use of scavengers to prevent side reactions. |
Derivatization Strategies and Analog Generation for this compound
Derivatization of this compound is a critical step in medicinal chemistry and peptide science, enabling the fine-tuning of molecular properties. Strategies for generating analogs focus on two primary sites: the nitrogen atoms of the peptide backbone and the functional group of the side chain. These modifications can introduce new chemical moieties that can, for example, render the resulting peptides and proteins resistant to proteolytic degradation by enzymes like trypsin. medchemexpress.com The use of orthogonal protecting groups is fundamental to these strategies, allowing for site-specific reactions on the peptide while it is still attached to the solid support. sigmaaldrich.com
N-alkylation, particularly N-methylation, of amino acid residues within a peptide sequence is a widely used strategy to enhance metabolic stability, bioavailability, and cell permeability. nih.gov While direct alkylation on the peptide chain is possible, a common approach involves the synthesis of the N-alkylated Fmoc-amino acid building block, such as Fmoc-N-Me-D-HoArg(pbf)-OH, which is then incorporated into the peptide sequence during SPPS. nih.govadachibio.com
One of the most effective methods for the N-methylation of amino acids is the Biron-Kessler method, which can be adapted for solid-phase synthesis. nih.gov This process typically involves the protection of the α-amino group with an ortho-nitrobenzenesulfonyl (o-NBS) group, which acidifies the N-H bond, making it susceptible to methylation. nih.gov The alkylation is then carried out using an alkylating agent in the presence of a base. mdpi.com Following methylation, the o-NBS group is removed, and the primary amine is reprotected with the Fmoc group. nih.govmdpi.com A more recent and sustainable approach involves the direct N-alkylation of unprotected amino acids with alcohols using an iron catalyst, a method that produces water as the only byproduct. nih.gov
| Alkylation Method | Key Reagents | Description | Reference |
|---|---|---|---|
| Biron-Kessler Method (Solid-Phase) | o-Nitrobenzenesulfonyl (o-NBS), Dimethyl sulfate (B86663) or Methyl iodide, DBU | The α-amino group is protected with o-NBS, followed by methylation. The o-NBS group is subsequently removed and replaced with an Fmoc group. nih.govmdpi.com | nih.gov, mdpi.com |
| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH3CN) | A general method where an amino acid reacts with an aldehyde or ketone to form a Schiff base, which is then reduced to the N-alkylated amine. | researchgate.net |
| Molecular Sieve Promoted Alkylation | Alkyl halide, 4 Å molecular sieves | A mild method where molecular sieves act as a base to facilitate the N-alkylation of o-Ns-protected amino acids. nih.gov | nih.gov |
| Catalytic Direct Alkylation | Alcohol, Iron catalyst | A sustainable method for the direct N-alkylation of unprotected amino acids with alcohols, producing water as the only byproduct. nih.gov | nih.gov |
The guanidino side chain of homoarginine is a prime target for modifications aimed at enhancing or altering the function of peptides. These modifications can range from simple alkylations to the construction of more complex functionalities. A common strategy to introduce homoarginine or its derivatives into a peptide is not by direct incorporation, but by the post-synthesis modification of a lysine (B10760008) residue. google.com This is achieved through the guanylation of the lysine's side-chain amino group using reagents like 3,5-dimethylpyrazole-1-carboxamidine (B1195251) nitrate. google.com
Another versatile method for creating substituted homoarginine derivatives involves a multi-step process on a solid support. researchgate.net This procedure starts with a protected lysine residue, which is selectively deprotected and converted into an S-methyl-isothiocitrulline intermediate. researchgate.net This intermediate can then react with various primary or secondary amines to yield a wide array of mono- and di-substituted homoarginine-containing derivatives. researchgate.net This allows for the introduction of diverse functional groups, such as the diethyl groups in Fmoc-D-hArg(Et)2-OH, a derivative used in peptide synthesis. medchemexpress.comevitachem.com The choice of protecting group for the guanidino function, such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), is crucial to prevent unwanted side reactions during these synthetic steps. google.comiris-biotech.de
| Modification Strategy | Starting Residue | Key Reagents/Intermediates | Resulting Derivative | Reference |
|---|---|---|---|---|
| Post-Synthesis Guanylation | Lysine | 3,5-Dimethylpyrazole-1-carboxamidine nitrate | Homoarginine | google.com |
| Modification via Isothiocitrulline | Lysine | S-methyl-isothiocitrulline intermediate, Primary or secondary amines | Mono- and di-substituted homoarginine derivatives | researchgate.net |
| Direct Incorporation | N/A (Building Block Synthesis) | Fmoc-D-homoarginine, Diethylating agents | N,N'-diethyl-D-homoarginine (e.g., Fmoc-D-hArg(Et)2-OH) | evitachem.com |
Integration of Fmoc D Hoarg Oh in Peptide Synthesis Architectures
Solid-Phase Peptide Synthesis (SPPS) with Fmoc-D-HoArg-OH
SPPS is the predominant method for chemically synthesizing peptides, prized for its efficiency and amenability to automation. publish.csiro.aunih.gov The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a widely adopted approach within SPPS due to its use of milder reaction conditions compared to the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy. google.comiris-biotech.de The integration of this compound into this workflow requires careful consideration of coupling conditions, resin choice, and automation protocols to ensure high-purity peptide products.
The formation of the amide bond between the incoming this compound and the N-terminal amine of the growing peptide chain is a pivotal step in SPPS. The choice of coupling reagent significantly impacts the reaction's speed, efficiency, and the preservation of stereochemical integrity. wikipedia.org Common classes of coupling reagents include carbodiimides, and phosphonium (B103445) and aminium/uronium salts. peptide.com
Carbodiimides: Diisopropylcarbodiimide (DIC) is a frequently used carbodiimide (B86325) reagent in automated SPPS. bachem.com It facilitates amide bond formation, often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to enhance reaction rates and suppress racemization. wikipedia.orgbachem.com The combination of DIC and HOBt is considered a robust method, particularly for coupling sterically hindered or racemization-prone amino acids. bachem.comresearchgate.net
Aminium/Uronium Salts: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and widely used in Fmoc-SPPS. peptide.comsigmaaldrich.com They rapidly form active esters with the protected amino acid, which then react with the peptide's free amine. sigmaaldrich.com HATU is generally considered more reactive than HBTU and can lead to less epimerization, making it a preferred choice for challenging couplings. peptide.comsigmaaldrich.com These reagents require the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to facilitate the reaction. bachem.com
Phosphonium Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another effective coupling reagent that generates OBt active esters. sigmaaldrich.com Like aminium salts, it is used for difficult couplings and requires a tertiary base. sigmaaldrich.com
For the incorporation of arginine derivatives like this compound, phosphonium or uronium-based reagents such as PyBOP and HBTU are often recommended. sigmaaldrich-jp.com The selection of the optimal reagent and conditions may depend on the specific peptide sequence and the position of the D-homoarginine residue.
Table 1: Common Coupling Reagents in Fmoc-SPPS
| Reagent Class | Example(s) | Additive(s) | Key Characteristics |
|---|---|---|---|
| Carbodiimides | DIC | HOBt, OxymaPure | Useful for automated SPPS; additives reduce racemization. wikipedia.orgbachem.com |
| Aminium/Uronium | HBTU, HATU | DIPEA (base) | High coupling rates; HATU is more reactive and can reduce epimerization. bachem.compeptide.comsigmaaldrich.com |
The solid support, or resin, is a fundamental component of SPPS, to which the first amino acid is anchored. bachem.com The choice of resin influences the conditions required for the final cleavage of the peptide and its C-terminal functionality (acid or amide). For Fmoc-SPPS, polystyrene-based resins like Wang resin or 2-chlorotrityl chloride (2-CTC) resin are commonly used for synthesizing peptide acids. sigmaaldrich.comnih.gov
Resin Types: 2-CTC resin is particularly advantageous as it is highly sensitive to acid, allowing the peptide to be cleaved under very mild conditions, which helps to preserve acid-labile side-chain protecting groups. nih.gov It also minimizes the risk of diketopiperazine formation, a common side reaction with the first two amino acids, and prevents racemization during the initial loading step. nih.govpeptide.com Pre-loaded resins, such as Fmoc-D-Arg(Pbf)-Wang resin, are also available, simplifying the initial synthesis step. sigmaaldrich.com
The automation of SPPS has become standard, enabling the rapid and reliable synthesis of long and complex peptides. publish.csiro.aubachem.com Automated synthesizers can be batch or continuous-flow systems, each with specific protocols. rsc.org
Automated Cycles: A typical automated Fmoc-SPPS cycle involves sequential steps: deprotection of the N-terminal Fmoc group (commonly with 20% piperidine (B6355638) in DMF), washing to remove reagents, coupling of the next Fmoc-protected amino acid using an appropriate activation method, and a final wash. researchgate.netmdpi.com
Monitoring and Optimization: Modern automated systems often incorporate real-time monitoring to ensure the completeness of deprotection and coupling steps. vapourtec.com UV-Vis monitoring of the Fmoc cleavage is a common technique. rsc.org Some advanced systems, like those with a variable bed flow reactor (VBFR), can also monitor resin swelling, which provides real-time data on coupling efficiency and potential on-resin aggregation. rsc.org These monitoring capabilities allow for the optimization of coupling times and reagent concentrations, which is particularly valuable when incorporating unusual amino acids like this compound. rsc.org For instance, if a coupling is found to be incomplete, the automated protocol can be programmed to perform a second coupling to maximize the yield of the desired peptide. rsc.org
Resin Compatibility and Loading Efficiency
Challenges and Mitigation Strategies in SPPS Utilizing this compound
While SPPS is a powerful technique, the incorporation of specific amino acids can present challenges. For this compound, potential issues include racemization and peptide aggregation, which can compromise the purity and yield of the final product.
Racemization, the conversion of a chiral amino acid to a mixture of its D- and L-enantiomers, is a significant concern in peptide synthesis as it can lead to diastereomeric impurities that are difficult to separate from the target peptide. peptide.comnih.gov The activation of the carboxylic acid group of the incoming amino acid makes the α-proton more acidic and susceptible to abstraction, which can lead to epimerization. peptide.com
Factors Influencing Racemization: The risk of racemization is dependent on the amino acid itself, the coupling method, temperature, and the base used. nih.govpeptide.com Histidine and cysteine are particularly prone to racemization. peptide.compeptide.com While specific data on this compound is less common, the principles apply to all amino acids.
Mitigation Strategies:
Additives: The use of additives like HOBt, HOAt, and OxymaPure with carbodiimide coupling reagents is a primary strategy to suppress racemization by forming an active ester intermediate that is less prone to epimerization. wikipedia.orgbachem.com
Reagent Choice: Certain coupling reagents are known to result in lower levels of racemization. For instance, HATU is often preferred over HBTU for this reason. peptide.com DEPBT is another reagent noted for its remarkable resistance to racemization. bachem.com
Base Selection: In cases with a high risk of racemization, using a weaker base than DIPEA, such as sym-collidine or N-methylmorpholine (NMM), can be beneficial. bachem.com
Temperature Control: For microwave-assisted SPPS, lowering the coupling temperature can significantly limit racemization. nih.gov
Copper(II) Chloride: The addition of CuCl₂ has been reported to be effective in suppressing racemization during the coupling of certain amino acids. peptide.com
Table 2: Strategies to Minimize Racemization
| Strategy | Method | Rationale |
|---|---|---|
| Use of Additives | Incorporate HOBt, HOAt, or OxymaPure with carbodiimides. wikipedia.orgbachem.com | Forms a more stable active ester, reducing the window for epimerization. wikipedia.org |
| Coupling Reagent | Select reagents like HATU or DEPBT. bachem.compeptide.com | These reagents are inherently less prone to causing racemization. bachem.compeptide.com |
| Base Selection | Use weaker bases like NMM or collidine instead of DIPEA. bachem.com | Reduces the basicity of the reaction medium, disfavoring α-proton abstraction. bachem.com |
Mechanisms of Aggregation Suppression: Arginine itself has been shown to be an effective suppressor of protein aggregation by increasing protein solubility and interacting with hydrophobic moieties. frontiersin.org This property may extend to homoarginine-containing peptides.
Mitigation Strategies:
"Difficult Sequence" Strategies: When aggregation is anticipated or detected, several strategies can be employed. These include using chaotropic salts, higher coupling temperatures, or microwave irradiation to disrupt secondary structures. peptide.com
Solvent Choice: Switching the synthesis solvent from standard DMF to more disruptive solvents like N-methylpyrrolidone (NMP) or adding DMSO can help to break up aggregates. peptide.comrsc.org
Backbone Protection: Incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) onto the α-nitrogen of certain residues can effectively prevent the hydrogen bonding that leads to aggregation. peptide.comsigmaaldrich.com
Pseudoprolines: Introducing pseudoproline dipeptides (oxazolidine derivatives of Ser or Thr) disrupts the regular peptide backbone, acting as "structure-breakers" to inhibit aggregation. The native sequence is restored during the final TFA cleavage. peptide.comsigmaaldrich.com
Table of Compound Names
| Abbreviation/Name | Full Chemical Name |
| This compound | N-α-(9-Fluorenylmethyloxycarbonyl)-D-homoarginine |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |
| DIC | N,N'-Diisopropylcarbodiimide |
| HOBt | 1-Hydroxybenzotriazole |
| DIPEA | N,N-Diisopropylethylamine |
| 2-CTC Resin | 2-Chlorotrityl chloride resin |
| DMF | N,N-Dimethylformamide |
| DBU | 1,8-Diazabicyclo[5.4.0]undec-7-ene |
| NMM | N-Methylmorpholine |
| DEPBT | 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one |
| PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate |
| NMP | N-Methylpyrrolidone |
| DMSO | Dimethyl sulfoxide (B87167) |
| Hmb | 2-Hydroxy-4-methoxybenzyl |
| Dmb | 2,4-Dimethoxybenzyl |
| TFA | Trifluoroacetic acid |
Minimizing Diketopiperazine Formation
The propensity for DKP formation is highly sequence-dependent. It is notably prevalent in sequences containing proline as the second amino acid, due to the conformational rigidity of the proline ring which favors the required cis-amide bond conformation for cyclization. Sterically unhindered amino acids, such as glycine, at the C-terminus can also enhance the rate of DKP formation. The alkaline conditions typically used for Fmoc deprotection, such as treatment with piperidine, further catalyze this undesirable reaction.
While specific studies on the rate of diketopiperazine formation for dipeptides involving this compound are not extensively documented, the general principles and established strategies for minimizing this side reaction are directly applicable. Given the basic nature of the homoarginine side chain, careful consideration of the reaction conditions is warranted. The following table summarizes key strategies to mitigate diketopiperazine formation during the synthesis of peptides containing this compound.
| Strategy | Description | Rationale |
| Resin Selection | Utilization of sterically hindered resins, such as 2-chlorotrityl chloride (2-CTC) resin. | The bulky nature of the 2-chlorotrityl group shields the ester linkage between the peptide and the resin, sterically hindering the nucleophilic attack by the N-terminal amine of the dipeptide, thus suppressing cyclization and cleavage. |
| Dipeptide Coupling | Introduction of the first two amino acid residues as a pre-formed dipeptide unit (e.g., Fmoc-Xaa-D-HoArg-OH). | This approach bypasses the vulnerable dipeptide-resin intermediate stage where diketopiperazine formation occurs. The third amino acid is then coupled to the dipeptide-resin, effectively preventing the cyclization reaction. |
| Modification of Deprotection Conditions | - Replacement of piperidine with alternative, less nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or piperazine (B1678402). - Utilization of milder deprotection conditions (e.g., lower concentration of base, shorter reaction times). | Modifying the deprotection cocktail can reduce the rate of DKP formation. For instance, a solution of 2% DBU and 5% piperazine in NMP has been shown to be effective. Milder conditions can slow down the intramolecular cyclization relative to the subsequent coupling reaction. |
| In Situ Neutralization/Coupling | Performing the coupling of the third amino acid immediately following the Fmoc deprotection without a separate neutralization step. | This strategy aims to trap the reactive N-terminal amine of the dipeptide with the activated third amino acid before it can initiate diketopiperazine formation. |
Table 1: Strategies for Minimizing Diketopiperazine Formation
Solution-Phase Synthetic Approaches for D-Homoarginine Containing Peptides
While solid-phase peptide synthesis (SPPS) is the most common method for preparing peptides in a laboratory setting, solution-phase synthesis remains a valuable and often preferred strategy for the large-scale industrial production of peptides. Solution-phase synthesis can also be advantageous for the preparation of complex or lengthy peptides where SPPS may be inefficient. A prominent and effective solution-phase strategy is the fragment condensation or "hybrid" approach.
In the hybrid approach, protected peptide fragments are first synthesized using SPPS, typically on a highly acid-labile resin like 2-chlorotrityl chloride resin. This allows the protected peptide to be cleaved from the support while keeping the side-chain protecting groups intact. These purified, protected fragments are then coupled together in solution to form the final peptide. A key advantage of this method is the ability to purify the intermediate fragments, which can lead to a purer final product and simplify the final purification process.
For the synthesis of D-homoarginine-containing peptides, a fragment condensation strategy would involve the preparation of a protected peptide fragment containing the D-homoarginine residue. The side chain of D-homoarginine is typically protected with a group such as pentamethyldihydrobenzofuran-5-sulfonyl (Pbf), which is stable during the synthesis of the fragment and can be removed during the final deprotection step.
The choice of protecting groups for the N-terminus and side chains of the fragments is crucial for a successful solution-phase condensation. Unlike the common Fmoc/tBu strategy in SPPS, solution-phase synthesis often employs orthogonal protecting group schemes such as Boc/Bzl or Z/tBu. This allows for the selective deprotection of the N-terminus of one fragment and the C-terminus of another to facilitate their coupling.
The general workflow for a solution-phase fragment condensation synthesis of a hypothetical D-homoarginine-containing peptide is outlined below.
| Step | Procedure | Key Considerations |
| 1. Fragment Synthesis | Synthesize protected peptide fragments via Fmoc-SPPS. For a peptide containing D-homoarginine, one fragment would incorporate Fmoc-D-HoArg(Pbf)-OH. | Use of a hyper-acid sensitive resin (e.g., 2-chlorotrityl chloride) is crucial to allow cleavage of the protected peptide fragment without removing the side-chain protecting groups. |
| 2. Fragment Cleavage | Cleave the protected fragments from the resin using a mild acid solution (e.g., dilute trifluoroacetic acid in dichloromethane (B109758) or hexafluoroisopropanol). | Conditions must be carefully controlled to prevent premature deprotection of the side chains. |
| 3. Fragment Purification | Purify the protected fragments using techniques such as precipitation, crystallization, or chromatography. | This is a critical step to ensure the high purity of the final product. The solubility of protected fragments can be a challenge. |
| 4. Fragment Condensation | Selectively deprotect the N-terminus of one fragment and the C-terminus of another. Couple the fragments in solution using a suitable coupling reagent (e.g., HBTU, HATU, or a carbodiimide with an additive like HOBt). | The choice of coupling reagent and reaction conditions must be optimized to ensure efficient coupling and minimize racemization at the C-terminal residue of the activated fragment. |
| 5. Final Deprotection | Remove all protecting groups from the fully assembled peptide using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers like triisopropylsilane (B1312306) and water). | The cleavage cocktail must be chosen to effectively remove all protecting groups, including the Pbf group from the D-homoarginine side chain. |
| 6. Final Purification | Purify the final crude peptide, typically by reversed-phase high-performance liquid chromatography (RP-HPLC). | The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry. |
Table 2: General Workflow for Solution-Phase Fragment Condensation of a D-Homoarginine Containing Peptide
An alternative strategy for incorporating homoarginine involves the post-synthetic modification of a lysine (B10760008) residue within the peptide sequence. In this approach, a peptide containing lysine is synthesized, and the ε-amino group of the lysine side chain is then converted to a guanidinyl group through reaction with a guanylating agent, such as O-methylisourea, to yield the homoarginine residue. This can be performed either on the solid support or in solution.
Ultimately, the choice of synthetic strategy—be it entirely solid-phase, entirely solution-phase, or a hybrid approach—will depend on the specific peptide sequence, the desired scale of production, and the available resources.
Conformational and Functional Impact of D Homoarginine Incorporation in Peptides
Influence on Peptide Conformation and Secondary Structure Induction
The introduction of a D-amino acid like D-homoarginine into a peptide chain composed of L-amino acids can significantly alter its conformational properties. This is due to the change in the stereochemistry of the α-carbon, which directly affects the peptide backbone's geometry and the propensity to form specific secondary structures.
Stereochemical Effects on Backbone Geometry
The substitution of an L-amino acid with its D-enantiomer introduces a significant local perturbation in the peptide backbone. nih.gov In a sequence of L-amino acids, which naturally favor right-handed helical structures, the presence of a D-amino acid can disrupt this regularity. frontiersin.org This disruption arises from the altered orientation of the side chain and the amide plane, which can lead to a less stable tertiary structure or even complete unfolding in some cases. nih.gov Studies on model peptides have shown that even a single L-to-D substitution can be dramatically destabilizing. nih.gov The specific impact on backbone geometry is context-dependent, influenced by the position of the substitution and the surrounding amino acid sequence. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to confirm the stereochemical integrity of peptides containing D-amino acids, ensuring that the observed conformational changes are indeed due to the intended substitution and not epimerization during synthesis. nih.gov
Helicity and Conformational Constraint Induction
The incorporation of D-amino acids is known to have a significant, often disruptive, effect on the helical structures of peptides. mdpi.com In peptides designed to be α-helical, the introduction of a D-amino acid can decrease helicity or even lead to a transition to a random coil conformation. frontiersin.org This is because D-amino acids favor left-handed helical turns, which are incompatible with the right-handed helices formed by L-amino acids. frontiersin.org The resulting decrease in helicity can also lead to changes in other physicochemical properties, such as hydrophobicity. frontiersin.org
However, the introduction of conformational constraints through methods like stapling can be used to enforce helicity even in the presence of D-amino acids. Stapled peptides, where the side chains of two amino acids are covalently linked, can exhibit increased helicity and stability. semanticscholar.org For instance, incorporating a D-cysteine in a stapled peptide was shown to disrupt helix propensity, but this could be counteracted by other modifications like α-methylation. semanticscholar.org The interplay between D-amino acid incorporation and other conformational constraints like metal coordination has also been explored to create peptides with tunable helicity. rsc.org
Enzymatic Stability and Proteolytic Resistance Enhancement
A primary motivation for incorporating D-amino acids into therapeutic peptides is to enhance their stability against enzymatic degradation. nih.govnih.gov Proteases, the enzymes responsible for peptide and protein breakdown, are highly stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. mdpi.com
The introduction of D-homoarginine, the D-enantiomer of a non-proteinogenic amino acid, renders the adjacent peptide bonds resistant to cleavage by common proteases like trypsin. frontiersin.orgnih.govmedchemexpress.com Trypsin specifically cleaves after positively charged L-amino acids such as L-arginine and L-lysine. nih.gov Replacing these with D-homoarginine effectively removes the recognition site for the enzyme. frontiersin.orgnih.gov Studies have demonstrated that peptides containing D-amino acids exhibit significantly improved stability in the presence of trypsin and human plasma. frontiersin.orgfrontiersin.org For example, a peptide with all L-lysine and L-arginine residues replaced by their D-counterparts showed remarkable resistance to trypsin, with a significant portion remaining intact even after 24 hours. frontiersin.org Similarly, β-peptides containing β³-homoarginine have shown enhanced stability in human plasma compared to their α-amino acid counterparts. frontiersin.org This increased proteolytic resistance is a crucial factor for improving the in vivo bioavailability of peptide-based drugs. frontiersin.orgnih.gov
Below is a table summarizing the proteolytic stability of various peptide analogs from a study, highlighting the effect of D-amino acid and unnatural amino acid substitutions.
| Peptide | Modification | % Remaining after 5h with Trypsin | % Remaining after 24h with Plasma |
| Pep05 | (Parent Peptide) | - | <10% |
| DP06 | All L-Lys and L-Arg replaced with D-amino acids | ~40% (at 5h), 6% (at 24h) | >60% |
| UP11 | All L-Lys and L-Arg replaced with L-Dab | ~40% | Significantly superior to Pep05 |
| UP13 | All L-Lys and L-Arg replaced with L-Dap | >40% | Significantly superior to Pep05 |
| UP14 | All L-Lys and L-Arg replaced with L-Hor | >40% | Significantly superior to Pep05 |
Data adapted from a study on antimicrobial peptides. frontiersin.org
Modulation of Biological Recognition and Interaction Profiles
The stereochemistry of amino acids within a peptide is critical for its interaction with biological targets such as proteins and receptors. mdpi.com Altering the stereochemistry by incorporating D-homoarginine can significantly modulate these interactions.
The replacement of L-arginine with D-homoarginine can alter the binding affinity of a peptide for its target protein. nih.gov This is because the precise three-dimensional arrangement of the peptide's side chains is often essential for fitting into the binding pocket of the target. A study investigating the interaction of peptides with SH3 domain proteins found that substituting L-arginine with arginine mimetics, including those with D-stereochemistry, affected the binding affinity. nih.gov The impact was dependent on the specific binding site, the functional group, and the stereochemistry of the substitution. nih.gov In some cases, the introduction of a D-amino acid-based mimetic led to improved specificity for one target protein over another. nih.gov
Furthermore, the incorporation of D-amino acids can influence the immunogenicity of peptides. Peptides containing D-amino acids may be less likely to be recognized by the immune system, potentially reducing the risk of an unwanted immune response. rsc.org The modification of peptide sequences with D-amino acids has been explored to generate peptides with sustained activity and improved binding kinetics compared to their L-homopeptide counterparts. rsc.org
Impact on Membrane Permeability and Cellular Internalization Mechanisms in Model Systems
The ability of a peptide to cross cell membranes is crucial for its efficacy as an intracellular drug. The incorporation of D-homoarginine can influence this process. Arginine-rich cell-penetrating peptides (CPPs) are known for their ability to enter cells. mdpi.comnih.gov The mechanism of uptake can be complex, involving both direct penetration of the membrane and endocytic pathways. nih.govnih.govnih.gov
Studies have shown that the stereochemistry of the amino acids in CPPs can affect their cellular uptake. mdpi.com In some cell types, D-oligoarginines have demonstrated higher penetration ability than their L-counterparts. mdpi.comnih.gov This enhanced uptake of D-enantiomer peptides cannot be solely attributed to their increased resistance to proteases, suggesting that stereoselectivity plays a mechanistic role in the internalization process itself. mdpi.comnih.gov The incorporation of D-amino acids can alter the secondary structure of the peptide, which in turn may influence its interaction with the cell membrane and its ability to permeate it. researchgate.net
The number and position of D-arginine residues in a CPP can significantly affect its cellular uptake behavior and intracellular distribution. mdpi.com For instance, chimeras of L- and D-arginine residues have been studied to optimize cellular entry. mdpi.com Furthermore, the replacement of lysine (B10760008) with homoarginine in certain delivery peptides has been shown to increase their membrane interaction ability and improve the cytosolic delivery of cargo. kyoto-u.ac.jp
The table below illustrates the effect of lysine-to-homoarginine substitution on the cytosolic delivery efficiency of a model peptide.
| Peptide | Concentration | % Cells with Cytosolic Distribution of Alexa488-dextran |
| HAad | 40 µM | ~55% |
| HAad-hR | 10 µM | ~23% |
Data adapted from a study on attenuated cationic lytic peptides. kyoto-u.ac.jp Note: HAad-hR shows delivery at a quarter of the concentration of HAad.
Advanced Applications in Chemical Biology and Peptidomimetics Research
Design and Synthesis of Peptidomimetic Scaffolds Incorporating D-Homoarginine
The design of peptidomimetics aims to create molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability and bioavailability. upc.edu The incorporation of unnatural amino acids like D-homoarginine is a key strategy in this endeavor. upc.edunih.gov Fmoc-D-HoArg-OH is particularly valuable in solid-phase peptide synthesis (SPPS), the primary method for constructing peptides and their mimetic counterparts. smolecule.comnih.gov
The synthesis process involves the use of protecting groups like the fluorenylmethoxycarbonyl (Fmoc) group, which shields the amino group during synthesis, and a side-chain protecting group like Pbf (pentamethylbenzofuran) for the guanidino functionality. smolecule.com The inclusion of D-homoarginine can introduce specific conformational constraints into a peptide backbone. upc.edu For instance, the dipeptide D-Pro-L-Pro is known to nucleate β-hairpin conformations, and similarly, the strategic placement of D-amino acids can stabilize specific secondary structures like β-turns. upc.edu This structural rigidification can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. upc.edu
Researchers have successfully incorporated L-homoarginine into apelin-analogues, which are metabolically stable and act as potent activators of the apelin receptor, showcasing the utility of homoarginine in designing peptidomimetics with desired physiological effects. nih.gov The synthesis of such complex molecules often relies on the commercial availability of building blocks like this compound, which can be readily incorporated into peptide sequences using standard SPPS protocols. nih.gov
Role in the Generation and Screening of Combinatorial Peptide Libraries
Combinatorial peptide libraries are vast collections of different peptide sequences that serve as powerful tools for discovering new biologically active molecules, such as enzyme inhibitors, receptor ligands, and antimicrobial compounds. proteogenix.sciencegenscript.com The "one-bead one-compound" (OBOC) method, which utilizes a "split-mix" synthesis approach, allows for the creation of massive libraries where each bead displays a unique peptide sequence. researchgate.net
This compound and other unnatural amino acids are crucial for expanding the chemical diversity of these libraries beyond the canonical 20 amino acids. proteogenix.science This is a significant advantage over biological display methods like phage display, which are generally limited to L-amino acids. proteogenix.sciencemdpi.com The inclusion of D-amino acids, such as D-homoarginine, can yield peptides with enhanced stability against proteases, a major hurdle in the development of peptide-based therapeutics. genscript.commdpi.com
The screening of these libraries involves incubating them with a target molecule, often labeled with a fluorescent tag or biotin (B1667282). researchgate.netrsc.org Beads that bind to the target are then isolated, and the sequence of the "hit" peptide is determined. researchgate.net High-throughput screening methods, such as those using microarray scanners, facilitate the rapid identification of promising candidates from libraries containing millions of unique compounds. nih.gov The ability to synthesize and screen libraries containing D-amino acids and other modifications opens up new avenues for identifying lead compounds with improved drug-like properties. mdpi.com
| Library Type | Key Feature | Primary Application | Relevance of Unnatural Amino Acids |
|---|---|---|---|
| Overlapping Library | Systematic overlapping peptide sequences. proteogenix.science | Linear epitope mapping, protein-substrate interaction screening. proteogenix.science | Mapping interactions where non-canonical residues may play a role. |
| Alanine (B10760859) Scanning Library | Systematic replacement of each residue with Alanine. | Identifying key residues ("hot spots") for binding or activity. genscript.com | Used as a baseline to understand the contribution of native residues before introducing unnatural ones. |
| Truncation Library | Systematic removal of terminal amino acids. proteogenix.science | Determining the minimal active sequence, enhancing proteolytic stability. genscript.com | Optimizing lead peptides containing D-HoArg for size and stability. genscript.com |
| Random Library | Randomized sequences at specific positions. genscript.com | De novo discovery of binders for various targets. rsc.org | Maximizes chemical diversity to find novel ligands. peptidream.com |
Research Applications in Targeted Biological Systems
Antimicrobial peptides (AMPs) are a diverse class of molecules that represent a promising alternative to conventional antibiotics, largely due to their unique mechanisms of action that are less prone to developing resistance. researchgate.netmdpi.com A primary target for many AMPs is the bacterial cell membrane. frontiersin.orgnih.gov Cationic AMPs are electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.gov
The incorporation of D-amino acids, made possible by reagents like this compound, is a key design strategy for enhancing AMP efficacy. nih.gov There are several mechanisms by which D-amino acids improve AMPs:
Proteolytic Stability: Natural proteases are stereospecific and primarily recognize L-amino acids. nih.gov Peptides containing D-amino acids are resistant to degradation, which increases their bioavailability and duration of action. nih.govpeptide.com For instance, replacing L-Arg with D-Arg in the peptide oncocin dramatically increased its bioavailability from 25 minutes to over 8 hours. peptide.com
Reduced Toxicity: While maintaining or even enhancing antimicrobial activity, the substitution of L-amino acids with D-amino acids can reduce the hemolytic activity (toxicity to red blood cells) of AMPs. mdpi.com This is often attributed to alterations in the peptide's helicity. mdpi.com
Mechanism of Action: The fact that D-amino acid-containing AMPs retain their activity supports the model that they interact directly with the lipid bilayer of the bacterial membrane rather than with specific chiral protein receptors. nih.gov
The use of homoarginine, with its extended side chain, can also modulate the peptide's interaction with the membrane. nih.gov The design of novel AMPs often involves creating amphipathic structures, where cationic residues like D-homoarginine are segregated from hydrophobic residues, facilitating membrane disruption through models like the "carpet-like" or "toroidal pore" mechanisms. nih.govfrontiersin.org
This compound and its L-counterpart are valuable tools in the design of enzyme inhibitors. researchgate.net The guanidino group of arginine and homoarginine is critical for interactions with many enzyme active sites. Homoarginine can act as a substrate for enzymes like nitric oxide synthases (NOS) and arginases, though often with a lower affinity than arginine, which allows it to function as a competitive inhibitor. mdpi.comd-nb.info
A notable target is Glutaminyl Cyclase (QC) , an enzyme implicated in the pathology of Alzheimer's disease. nih.govresearchgate.net QC catalyzes the formation of pyroglutamate (B8496135) (pGlu) at the N-terminus of peptides, including amyloid-β (Aβ). nih.govresearchgate.net This modification makes Aβ more prone to aggregation, forming the plaques characteristic of the disease. researchgate.netnih.gov Therefore, inhibiting QC is a promising therapeutic strategy. researchgate.netnih.gov
The design of QC inhibitors often involves creating molecules that mimic the substrate's transition state or bind tightly to the active site. While specific inhibitors incorporating D-homoarginine are an area of active research, the principles of inhibitor design using related arginine bioisosteres are well-established. For example, inhibitors containing a phenylguanidine moiety have been developed to target serine proteases like uPA and TMPRSS2, highlighting the importance of the guanidine (B92328) group's placement and the length of the alkyl chain for proper binding into the enzyme's specificity pocket (S1 pocket). mdpi.com The synthesis of a homoarginine-based inhibitor for these proteases involved the guanylation of Boc-protected L-lysine, demonstrating a synthetic route that could be adapted for D-homoarginine derivatives. mdpi.com
| Enzyme Target | Role of (Homo)Arginine Analog | Design Principle | Reference Finding |
|---|---|---|---|
| Glutaminyl Cyclase (QC) | Potential scaffold for active site binding. | Inhibitors prevent the formation of aggregation-prone pyroglutamated peptides. researchgate.netnih.gov | Potent imidazole-based QC inhibitors have been developed with IC50 values in the nanomolar range. nih.govmedchemexpress.com |
| Arginase | Competitive inhibitor. mdpi.com | Homoarginine competes with arginine for the active site, modulating arginine metabolism. nih.gov | Homoarginine is a weaker inhibitor of arginase compared to lysine (B10760008) and ornithine. nih.gov |
| Nitric Oxide Synthase (NOS) | Weak substrate and potential inhibitor. mdpi.comd-nb.info | Modulates nitric oxide production pathways. | L-homoarginine has a lower affinity for NOS than L-arginine. d-nb.info |
| uPA / TMPRSS2 | Mimics arginine to bind in the S1 pocket. | Inhibitors with arginine bioisosteres show strong affinity, but homoarginine did not show inhibition, indicating strict structural requirements. mdpi.com | The alkyl chain length and position of the guanidine group are critical for binding. mdpi.com |
Peptide-based probes are essential for studying complex biological processes like neurotransmission and intracellular signaling. The incorporation of D-homoarginine via this compound can be used to develop metabolically stable peptide analogues for probing these pathways. nih.govacs.org For example, conformationally constrained peptidomimetics are used to create agonists and antagonists with high selectivity for specific G-protein coupled receptors (GPCRs), which are central to neuronal signaling.
The synthesis of opioid-neurotensin hybrid peptides demonstrates this principle. acs.org By incorporating constrained amino acids and employing Fmoc/tBu solid-phase peptide synthesis, researchers can create probes to investigate the pharmacology of receptor systems. acs.org Similarly, D-amino acids and other non-canonical residues have been used to create analogues of bioactive peptides like apelin, which are involved in cardiovascular regulation and may have roles in the nervous system. nih.gov These stable analogues allow for more reliable studies of receptor activation and downstream signaling cascades without the complication of rapid degradation. nih.gov
Protein-protein interactions (PPIs) are fundamental to nearly all cellular functions, and their dysregulation is linked to numerous diseases. nih.govmdpi.com Targeting PPIs with therapeutic agents is a major goal, but it is challenging due to the large, flat, and featureless nature of many interaction surfaces. acs.org Peptides are excellent starting points for designing PPI modulators because they can effectively cover these large surfaces. mdpi.comexplorationpub.com
The use of this compound in peptide design offers several advantages for studying and modulating PPIs:
Enhanced Stability and Affinity: Introducing D-amino acids or using "stapling" techniques—where a chemical linker is used to constrain a peptide into its bioactive (often α-helical) conformation—can pre-organize the peptide for binding, increasing affinity and stability. nih.govexplorationpub.com While the staple is often placed on the solvent-exposed face, it can sometimes form new, beneficial contacts with the target protein. rsc.org
Increased Specificity: The precise design of a peptide's sequence, including the placement of charged residues like D-homoarginine, determines its binding affinity and selectivity for the target protein. explorationpub.com
Mirror-Image Display: This clever technique uses libraries of D-peptides to find binders for natural L-proteins. mdpi.com Since synthesizing and screening D-peptide libraries can be challenging, a virtual or experimental screen is performed using L-peptides against a D-version of the target protein. mdpi.commdpi.com An L-peptide that binds the D-target will have a D-enantiomer that binds the natural L-target, providing a powerful method for discovering highly stable PPI inhibitors. mdpi.commdpi.com
Techniques like co-immunoprecipitation, yeast two-hybrid screens, and Bioluminescence Resonance Energy Transfer (BRET) are used to identify and validate PPIs, providing the initial blueprint for designing peptide-based inhibitors or stabilizers. nih.govwikipedia.orgnih.govnih.gov
Bioconjugation Strategies Utilizing D-HoArg Derivatives
Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule like a peptide, to create a new construct with combined or enhanced properties. Peptides containing D-homoarginine can be leveraged in various bioconjugation strategies, either by utilizing the guanidinium (B1211019) group as a conjugation site or by using the D-HoArg-containing peptide as a stable scaffold for attaching other molecules.
Targeting the Guanidinium Group : The guanidinium group of arginine and homoarginine is a highly abundant functional group on the surface of many proteins and peptides. While it is a poor nucleophile under most conditions, it can be selectively targeted for modification by reagents containing dicarbonyl functionalities, such as phenylglyoxal. nih.gov This reaction forms a stable hydroxyimidazole product, allowing for the attachment of labels, drugs, or PEG chains directly to the homoarginine side chain. This approach offers a way to modify peptides at sites other than the more commonly used lysine or cysteine residues.
Post-Synthesis Modification : A versatile strategy involves synthesizing a peptide containing a precursor amino acid, like D-lysine, and then converting it to D-homoarginine post-synthesis. In one example, oligonucleotide-peptide conjugates containing lysine residues were successfully converted to homoarginine by reaction with O-methylisourea after the main synthesis was complete. csic.es This allows the D-homoarginine residue to be introduced at a late stage, providing flexibility in the design of complex bioconjugates.
Stable Scaffolds for Drug Delivery : The enhanced proteolytic resistance of peptides containing D-HoArg makes them excellent scaffolds for drug delivery systems. apnbiotech.comnih.gov For instance, cell-penetrating peptides (CPPs), which are often rich in arginine, can be made more stable by replacing L-arginine with D-homoarginine. nih.gov These stabilized CPPs can then be conjugated to therapeutic cargo—such as small molecule drugs, siRNAs, or other proteins—to improve their delivery into target cells. The conjugation can be achieved through other reactive handles on the peptide, leaving the D-HoArg to fulfill its role in cell penetration and stability.
The following table summarizes bioconjugation strategies relevant to D-HoArg derivatives.
| Strategy | Description | Key Reagents/Methods | Application Example | Source |
| Direct Guanidinium Modification | Covalent modification of the guanidinium side chain. | Dicarbonyl reagents (e.g., phenylglyoxal, triazolylphenylglyoxal) | Labeling peptides with fluorophores or biotin at the homoarginine residue. | nih.gov |
| Post-Synthesis Guanidinylation | Conversion of a lysine side chain to a homoarginine side chain after peptide synthesis. | O-methylisourea, 1-guanyl-3,5-dimethylpyrazole | Creating homoarginine-containing oligonucleotide-peptide conjugates from lysine precursors. | nih.govcsic.es |
| Peptide Scaffold Conjugation | Using a stable D-HoArg-containing peptide as a carrier for other molecules. | Standard cross-linking chemistry (e.g., NHS esters, maleimides) targeting other residues in the peptide. | Attaching a cytotoxic drug to a stabilized cell-penetrating peptide for targeted cancer therapy. | nih.gov |
Analytical and Characterization Methodologies for Fmoc D Hoarg Oh and Its Peptide Conjugates in Research
Spectroscopic Techniques for Conformational and Structural Elucidation
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for the rapid assessment of peptide secondary structure in solution. americanpeptidesociety.orgcreative-proteomics.com It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, including peptides. The resulting CD spectrum is highly sensitive to the peptide's backbone conformation.
For peptides containing Fmoc-D-HoArg-OH, CD analysis reveals the presence and relative proportions of common secondary structures such as α-helices, β-sheets, and random coils. americanpeptidesociety.org
α-Helices are typically characterized by negative bands at approximately 222 nm and 208 nm, and a positive band around 190 nm. americanpeptidesociety.orgacs.org
β-Sheets generally show a negative band near 217-220 nm and a positive band around 195 nm. americanpeptidesociety.orgresearchgate.net
Random coils or unstructured regions exhibit a strong negative band near 200 nm. americanpeptidesociety.org
A significant consideration in the CD analysis of these peptides is the N-terminal fluorenylmethoxycarbonyl (Fmoc) group. The aromatic Fmoc moiety possesses its own chromophore and is known to contribute to the CD spectrum, particularly in the 210-300 nm range. researchgate.net This can sometimes complicate the interpretation of the peptide backbone signal. However, the Fmoc group's tendency to promote self-assembly through π-π stacking interactions often leads to the formation of β-sheet structures, a feature that is readily identifiable in the CD spectrum by a characteristic minimum around 220 nm. researchgate.net Researchers must carefully deconvolve the spectral contributions of the Fmoc group and the peptide backbone to accurately quantify secondary structure content.
| Secondary Structure | Positive Maxima (nm) | Negative Maxima (nm) |
|---|---|---|
| α-Helix | ~190 | ~208, ~222 |
| β-Sheet | ~195 | ~217 |
| Random Coil | ~212 | ~198 |
| Fmoc Group Contribution | Can exhibit signals between 200-300 nm, potentially overlapping with β-sheet signals. researchgate.net |
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the high-resolution, three-dimensional structure of peptides in solution, providing atomic-level detail about their conformation. core.ac.ukuzh.ch For peptides incorporating this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to gain a complete picture of the molecular structure and dynamics. mdpi.comchemrxiv.org
The process typically involves several steps:
Resonance Assignment: 2D NMR experiments like Total Correlated Spectroscopy (TOCSY) and Correlated Spectroscopy (COSY) are used to identify the spin systems of individual amino acid residues, including the distinct signals from the D-homoarginine side chain. chemrxiv.orgresearchgate.net
Sequential Assignment: A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is used to identify protons that are close in space (typically <5 Å), allowing for the connection of adjacent residues and the complete assignment of the peptide backbone. uzh.ch
Structural Restraints: The intensities of NOE cross-peaks provide distance restraints between protons. Additionally, scalar coupling constants (e.g., ³JαN) yield information about dihedral angles (φ) along the peptide backbone. chemrxiv.org
Structure Calculation: The collected distance and dihedral angle restraints are used as input for molecular dynamics and simulated annealing calculations to generate a family of 3D structures consistent with the experimental NMR data. mdpi.com
The presence of the D-amino acid (D-HoArg) can induce specific local conformations, such as β-turns, which can be identified through characteristic NOE patterns and chemical shift values. subr.edu NMR can also probe the solution dynamics, identifying regions of flexibility or rigidity within the peptide conjugate.
| NMR Experiment | Primary Information Obtained | Relevance to this compound Peptides |
|---|---|---|
| 1D ¹H | Initial assessment of sample purity and folding. researchgate.net | Provides a spectral fingerprint and confirms the presence of Fmoc and HoArg signals. |
| TOCSY/COSY | Identification of amino acid spin systems (intra-residue correlations). chemrxiv.org | Assigns proton signals within each residue, including the D-homoarginine side chain. |
| NOESY/ROESY | Identification of through-space proton proximities (<5 Å). researchgate.net | Provides inter-residue distance restraints for 3D structure calculation and sequential assignment. |
| ¹H-¹⁵N HSQC | Correlation of backbone amide protons and nitrogens. | Provides a fingerprint of the peptide backbone; sensitive to conformational changes and hydrogen bonding. |
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are valuable tools for analyzing the secondary structure of peptides, particularly in solid or hydrogel states. unimib.itnih.gov These methods probe the vibrational modes of chemical bonds within the peptide.
The most informative region in the FTIR and Raman spectra of peptides is the Amide I band (1600–1700 cm⁻¹), which arises primarily from the C=O stretching vibration of the peptide backbone. The frequency of the Amide I band is highly sensitive to the peptide's secondary structure.
β-Sheets: Typically show a strong band between 1620 and 1640 cm⁻¹. researchgate.net Self-assembly driven by the Fmoc group often results in strong signals in this region.
α-Helices: Exhibit a band around 1650–1658 cm⁻¹.
Random Coils: Absorb in the 1640–1650 cm⁻¹ range.
For peptides containing this compound, FTIR is especially useful for studying aggregation and the formation of ordered structures like fibrils or hydrogels. unimib.itacs.org By preparing samples in deuterium (B1214612) oxide (D₂O), researchers can minimize interference from water's bending vibration and better resolve the Amide I band. acs.org Raman spectroscopy offers complementary information and is particularly advantageous for aqueous samples due to the weak Raman scattering of water. acs.orgchinesechemsoc.org It can also provide insights into the conformation of amino acid side chains and the aromatic Fmoc group. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation
Mass Spectrometry Approaches for Identification and Sequencing
Mass spectrometry (MS) is a cornerstone analytical technique for the characterization of peptides, providing precise molecular weight determination and sequence information. tandfonline.com For this compound and its conjugates, MS is essential for confirming successful synthesis, assessing purity, and verifying the primary amino acid sequence.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar and large biomolecules like peptides. vscht.cz In ESI-MS, a solution of the peptide is sprayed through a high-voltage capillary, generating multiply-charged ions that are then analyzed by the mass spectrometer. uab.edu
Key applications for this compound peptides include:
Molecular Weight Confirmation: ESI-MS provides a highly accurate mass measurement of the intact peptide, confirming the successful incorporation of the this compound residue and any other modifications. mdpi.commdpi.com The generation of a series of multiply-charged ions ([M+nH]ⁿ⁺) allows for the precise calculation of the parent molecular weight. vscht.cz
Purity Analysis: When coupled with liquid chromatography (LC-MS), ESI-MS can separate and identify impurities or side-products from the synthesis, such as deletion sequences or incompletely deprotected peptides. researchgate.net
Peptide Sequencing (MS/MS): Tandem mass spectrometry (MS/MS) is used to sequence the peptide. A specific parent ion is selected, fragmented via collision-induced dissociation (CID), and the resulting fragment ions are analyzed. uab.edunih.gov The mass differences between the peaks in the fragment spectrum (typically b- and y-ions) correspond to individual amino acid residues, allowing for the de novo sequencing of the peptide and confirming the position of the D-HoArg residue. The presence of the basic homoarginine side chain, similar to arginine, can direct fragmentation, often leading to a strong series of y-ions. nih.gov
Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is another soft ionization technique that is highly effective for peptide and protein analysis. europeanpharmaceuticalreview.com In MALDI, the peptide sample is co-crystallized with an organic matrix. A pulsed laser irradiates the sample, causing the matrix to absorb energy and desorb, carrying the analyte molecules into the gas phase as predominantly singly-charged ions ([M+H]⁺). nih.gov
Advantages of MALDI-MS for analyzing this compound peptides include:
High Throughput and Sensitivity: MALDI is a rapid technique capable of analyzing complex mixtures and detecting peptides at very low concentrations (sub-picomole levels). europeanpharmaceuticalreview.com
Tolerance to Contaminants: It is generally more tolerant of salts and other buffers than ESI-MS, simplifying sample preparation. europeanpharmaceuticalreview.com
Peptide Mass Fingerprinting (PMF): While more common for protein identification, the principle of generating a "fingerprint" of peptide masses is fundamental. For synthetic peptides, MALDI provides a clear spectrum, usually dominated by the singly-charged molecular ion, which is ideal for quick identity confirmation. sigmaaldrich.com
Sequencing: MALDI instruments equipped with a time-of-flight (TOF/TOF) analyzer can perform MS/MS analysis (often called post-source decay or PSD) to obtain sequence information, similar to ESI-based methods. europeanpharmaceuticalreview.comnih.gov
The incorporation of homoarginine is particularly relevant in MALDI-MS. In proteomics, lysine (B10760008) residues are often chemically converted to homoarginine (guanidination) to enhance ionization efficiency and produce more predictable fragmentation patterns, similar to those of arginine-terminated peptides. sigmaaldrich.comfishersci.co.ukki.se Therefore, peptides that naturally contain a homoarginine residue, such as conjugates of this compound, are expected to exhibit excellent ionization properties and yield high-quality MALDI spectra.
| Feature | Electrospray Ionization (ESI-MS) | Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) |
|---|---|---|
| Ionization State | Typically produces multiply-charged ions ([M+nH]ⁿ⁺). vscht.cz | Typically produces singly-charged ions ([M+H]⁺). europeanpharmaceuticalreview.com |
| Sample Introduction | Solution-based, often coupled with liquid chromatography (LC). uab.edu | Solid-state, co-crystallized with a matrix on a target plate. nih.gov |
| Primary Use | Accurate mass of intact peptides, LC-MS for purity, MS/MS sequencing. mdpi.comnih.gov | Rapid mass fingerprinting of complex mixtures, high-throughput screening, imaging. europeanpharmaceuticalreview.comshimadzu.com |
| Tolerance to Salts | Lower tolerance; requires clean samples. | Higher tolerance. europeanpharmaceuticalreview.com |
High-Resolution MS-MS (HR-MS-MS) for Peptide Sequencing
High-Resolution Tandem Mass Spectrometry (HR-MS/MS) is a cornerstone technique for the de novo sequencing of peptides and the precise characterization of peptide conjugates containing this compound. researchgate.neteurofins.com This method provides a high degree of specificity and accuracy, allowing for the unambiguous identification of amino acid sequences and the localization of modifications. drug-dev.com
The process typically begins with the enzymatic digestion of the protein or large peptide conjugate into smaller, more manageable peptide fragments, a strategy known as the "bottom-up" approach. edqm.eu These peptides are then separated, commonly by liquid chromatography, and introduced into the mass spectrometer. In the first stage of analysis (MS1), the high-resolution mass spectrometer accurately measures the mass-to-charge ratio (m/z) of the intact peptide fragments. drug-dev.comedqm.eu
For the second stage (MS/MS), specific peptide ions are selected and subjected to fragmentation. Collision-induced dissociation (CID) is a common fragmentation method that cleaves the peptide backbone, primarily at the amide bonds, generating a series of b- and y-ions. eurofins.com The high-resolution mass analyzer then measures the m/z of these fragment ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the sequence to be reconstructed. researchgate.net For ideal sequencing, peptides are typically between 5 and 20 amino acids in length. drug-dev.com
The presence of D-HoArg within a peptide is confirmed by a mass shift corresponding to its residue mass. HR-MS/MS is critical for distinguishing HoArg from arginine, as they differ in mass by one methylene (B1212753) group (CH₂), a difference easily resolved by high-accuracy instrumentation. The fragmentation pattern of the peptide will pinpoint the exact location of the D-HoArg residue within the sequence. drug-dev.com Advanced software tools are used to analyze the complex MS/MS data and match the observed fragmentation patterns to theoretical models, confirming the peptide sequence. eurofins.com
Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) for Dynamics
Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful method for probing the conformational dynamics of proteins and peptides in solution. nih.govmuni.cz It provides insights into protein folding, solvent accessibility, and ligand-induced conformational changes by measuring the rate at which backbone amide hydrogens exchange with deuterium from the solvent. muni.cznih.gov
The fundamental workflow of an HDX-MS experiment involves several key steps:
Deuterium Labeling: The peptide or protein is incubated in a deuterated buffer (e.g., D₂O) for varying time periods, ranging from seconds to hours. thermofisher.com
Quenching: The exchange reaction is rapidly stopped by lowering the pH to ~2.5 and the temperature to 0°C. These conditions significantly slow the back-exchange of deuterium to hydrogen. thermofisher.com
Digestion and Analysis: The quenched sample is often digested by an acid-stable protease (like pepsin) to generate peptide fragments. These fragments are then quickly separated by UPLC and analyzed by mass spectrometry to measure the mass increase due to deuterium incorporation. nih.govthermofisher.com
The rate of exchange for a given amide proton is highly dependent on its environment. Protons involved in stable hydrogen bonds, such as those in α-helices or β-sheets, or those buried within the core of a folded structure, are protected from the solvent and exchange slowly. Conversely, protons in flexible, solvent-exposed regions exchange rapidly. muni.cz
By comparing the deuterium uptake of a peptide conjugate containing D-HoArg-OH under different conditions (e.g., with and without a binding partner), it is possible to map interaction interfaces and identify allosteric effects. nih.govwaters.com The incorporation of a non-proteinogenic amino acid like D-HoArg could locally alter the peptide's backbone dynamics or its interaction with other molecules. HDX-MS can precisely locate these dynamic changes at the peptide level, providing crucial information on how this specific modification influences the peptide's higher-order structure and function. waters.com
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are indispensable for both the purification of this compound and its peptide conjugates and for the assessment of their purity.
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC)
HPLC and UPLC are the most widely used analytical techniques for assessing the purity of synthetic peptides and amino acid derivatives. ajol.info UPLC, an advancement of HPLC, utilizes columns with smaller particle sizes (~1.7 µm) and operates at much higher pressures. This results in significantly faster analysis times, improved peak resolution, and enhanced sensitivity compared to conventional HPLC. ajol.infosepscience.com
Purity analysis is typically performed using analytical scale columns. nih.gov The crude or purified product is injected into the system, and the components are separated based on their interactions with the stationary phase. The detector, commonly a UV detector set at a wavelength where the peptide bonds or the Fmoc group absorb (e.g., 214 nm, 280 nm, or ~301 nm for the Fmoc group), measures the elution profile. The purity is calculated based on the relative area of the main product peak compared to the total area of all peaks in the chromatogram. nih.gov For Fmoc-protected amino acids and peptides, high purity levels, often ≥98%, are required for successful synthesis and research applications.
The table below summarizes typical parameters for HPLC/UPLC analysis.
| Parameter | HPLC | UPLC |
| Column Particle Size | 3-5 µm | < 2 µm |
| Typical Column ID | 4.6 mm | 2.1 mm |
| Pressure Limit | ~6,000 psi | >15,000 psi |
| Flow Rate | 0.5 - 2.0 mL/min | 0.2 - 0.7 mL/min |
| Run Time | 15 - 60 min | 1 - 15 min |
| Resolution | Good | Excellent |
| Solvent Consumption | Higher | Lower |
This table presents a general comparison between typical HPLC and UPLC systems.
Reversed-Phase Chromatography Techniques
Reversed-Phase (RP) chromatography is the most common mode of HPLC and UPLC used for the analysis and purification of amino acids and peptides. nih.govresearchgate.net In RP chromatography, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar (hydrophilic). A common stationary phase is silica (B1680970) that has been derivatized with alkyl chains, such as C18 (octadecylsilyl, ODS) or C8. researchgate.netresearchgate.net
While native amino acids can be too hydrophilic for good retention on RP columns, the attachment of the highly hydrophobic Fmoc (9-fluorenylmethyloxycarbonyl) protecting group makes this compound ideally suited for separation by reversed-phase methods. shimadzu.nl Separation is achieved by eluting with a gradient of an organic solvent, such as acetonitrile (B52724) or methanol, mixed with an aqueous buffer, often containing an ion-pairing agent like trifluoroacetic acid (TFA). nih.gov The TFA protonates free carboxyl groups and forms ion pairs with basic residues, improving peak shape and resolution.
Components of a mixture are separated based on their hydrophobicity; more hydrophobic compounds interact more strongly with the C18 stationary phase and thus elute later, at higher organic solvent concentrations. This principle allows for the effective separation of this compound from synthesis precursors and byproducts, as well as the purification of peptide conjugates from deletion sequences or other impurities generated during solid-phase peptide synthesis. nih.govlcms.cz
Stereochemical Analysis and Racemization Assessment Techniques
Since this compound is a specific stereoisomer, verifying its enantiomeric purity is of paramount importance. Racemization, the conversion of the D-enantiomer to the L-enantiomer, can potentially occur during amino acid synthesis, peptide coupling reactions, or subsequent handling. creation.commdpi.com
Several techniques are employed for stereochemical analysis:
Chiral Chromatography: This is a direct method where the enantiomers are separated on a chiral stationary phase (CSP) in an HPLC system. The CSP contains a chiral selector that interacts differently with the D- and L-enantiomers, resulting in different retention times.
Derivatization Followed by RP-HPLC: An indirect method involves reacting the amino acid with a chiral derivatizing agent (e.g., Marfey's reagent) to form a pair of diastereomers. These diastereomers have different physical properties and can be readily separated and quantified using standard, non-chiral reversed-phase HPLC. lcms.cz
Gas Chromatography on a Chiral Column (GC-MS): After appropriate derivatization to increase volatility, the amino acid can be analyzed by GC using a chiral column for enantiomeric separation.
During peptide synthesis, the risk of racemization is highest for the activated amino acid being coupled. mdpi.com After synthesis, the entire peptide can be hydrolyzed back to its constituent amino acids using strong acid (e.g., 6N HCl). mdpi.com The resulting amino acid mixture is then analyzed using one of the methods above to determine the D/L ratio for homoarginine and all other chiral amino acids in the sequence. This ensures that the stereochemical configuration was maintained throughout the synthesis process. lcms.cz
Computational and Theoretical Investigations of D Homoarginine Systems
Molecular Modeling of Fmoc-D-HoArg-OH and Peptide Conformations
Molecular modeling is a cornerstone for understanding the three-dimensional structure and dynamic behavior of molecules like this compound and the peptides derived from them. The incorporation of a D-amino acid with an extended side chain, such as D-Homoarginine (D-HoArg), significantly influences the conformational landscape of a peptide.
Computational techniques are used to model the structure of the protected amino acid itself. While data for the unprotected this compound is limited, extensive computed data exists for its precursor used in solid-phase peptide synthesis (SPPS), Fmoc-D-HoArg(Pbf)-OH, where the guanidino group is protected by a pentamethylbenzofuran (Pbf) group. nih.gov These properties, calculated through various computational chemistry programs, provide a foundational understanding of the molecule's size, shape, and electronic characteristics.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₅H₄₂N₄O₇S | nih.gov |
| Molecular Weight | 662.8 g/mol | nih.gov |
| XLogP3 | 5.5 | nih.gov |
| Hydrogen Bond Donor Count | 4 | nih.gov |
| Hydrogen Bond Acceptor Count | 8 | nih.gov |
| Rotatable Bond Count | 12 | nih.gov |
| Polar Surface Area | 178 Ų | nih.gov |
Furthermore, the homoarginine side chain, being one methylene (B1212753) group longer than that of arginine, offers altered geometric and flexibility parameters. This extension can impact side-chain packing and the formation of intramolecular hydrogen bonds, which collectively dictate the peptide's preferred three-dimensional shape. acs.org Computational models help visualize how these subtle changes guide the peptide to adopt conformations, such as specific α-helices or β-sheets, which are often critical for biological activity. mdpi.com
In Silico Studies of Peptide-Target Interactions
In silico studies are critical for elucidating how peptides containing D-HoArg interact with their biological targets, such as proteins or receptors. These computational methods can predict binding modes, estimate binding affinities, and identify the specific molecular forces that govern the interaction, providing a level of detail that can be difficult to obtain through experimental methods alone. frontiersin.org
Molecular docking is a widely used technique to predict the preferred orientation of a peptide when it binds to a target protein. explorationpub.comnih.gov This method computationally places the peptide into the binding site of a receptor and scores the different poses based on factors like electrostatic compatibility and shape complementarity. nih.gov For peptides containing D-HoArg, docking studies can reveal how the D-configuration and the extended guanidino group contribute to binding. The D-amino acid can alter the peptide backbone's trajectory, potentially allowing its side chains to access binding pockets that are unreachable for a corresponding L-peptide. mdpi.com
Beyond static docking, molecular dynamics simulations of the peptide-protein complex provide a dynamic view of the interaction. explorationpub.com These simulations can reveal the stability of the binding pose over time and highlight key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for complex stability and specificity. mdpi.comresearchgate.net The guanidinium (B1211019) group of homoarginine, like that of arginine, is a strong hydrogen bond donor. The additional length of the D-HoArg side chain may enable it to form unique or more stable hydrogen bonds or salt bridges with residues in the target protein that are out of reach for arginine. mdpi.com
| Computational Method | Primary Application | Key Insights Provided | Reference |
|---|---|---|---|
| Molecular Docking | Predicting the binding orientation of a peptide to its target protein. | Binding pose, binding affinity scores, identification of potential binding sites. | explorationpub.comnih.gov |
| Molecular Dynamics (MD) Simulation | Simulating the dynamic behavior of the peptide-target complex over time. | Stability of interactions, conformational changes upon binding, role of water molecules. | mdpi.com |
| Binding Free Energy Calculation (e.g., MM/PBSA) | Estimating the binding affinity between the peptide and its target. | Quantitative prediction of binding strength, decomposition of energy by residue. | explorationpub.com |
| Homology Modeling | Building a 3D model of a target protein when its structure is unknown. | Provides a structural template for subsequent docking and simulation studies. | mdpi.com |
Structure-Activity Relationship (SAR) Prediction and Analysis via Computational Methods
Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. Computational methods are instrumental in predicting SAR, allowing for the rapid virtual screening of many peptide variants and guiding the synthesis of candidates with improved properties. mdpi.com
For peptides containing D-HoArg, computational SAR can explore the impact of this specific residue on activity. For example, by systematically replacing an L-arginine with D-HoArg in a virtual peptide library, researchers can predict how this change affects binding affinity or inhibitory potential. biorxiv.org Such studies often reveal that single residue modifications can have a profound impact on biological function. biorxiv.org
Quantitative Structure-Activity Relationship (QSAR) models build mathematical relationships between the chemical structures of a series of compounds and their biological activities. These models use computed molecular descriptors (e.g., hydrophobicity, electronic properties, size) to predict the activity of unsynthesized analogues. mdpi.com The inclusion of D-HoArg would be captured by descriptors related to stereochemistry, charge distribution, and molecular volume.
In recent years, machine learning and deep learning algorithms have emerged as powerful tools for SAR analysis. nih.govresearchgate.net These models can be trained on datasets of peptides with known activities to recognize complex patterns that link peptide sequences and modifications to their biological function. nih.govmdpi.com For instance, a model could be trained to predict the antimicrobial or anticancer activity of peptides, learning the features—such as the presence of D-amino acids or specific side chains like homoarginine—that contribute positively or negatively to the desired activity. researchgate.netmdpi.com These predictive models accelerate the design-build-test cycle by prioritizing the most promising peptide candidates for experimental validation. mdpi.com
| Approach | Description | Objective in D-HoArg Peptide Design | Reference |
|---|---|---|---|
| Virtual Screening | Computationally screening large libraries of virtual peptides against a target. | To identify novel D-HoArg-containing sequences with high predicted binding affinity. | mdpi.com |
| QSAR Modeling | Developing statistical models that correlate molecular descriptors with activity. | To predict the activity of new D-HoArg peptide designs before synthesis. | mdpi.commdpi.com |
| Machine Learning Classifiers (e.g., SVM, XGBoost) | Using algorithms to classify peptides as active or inactive based on learned features. | To predict whether a D-HoArg modification will lead to a desired biological effect (e.g., antimicrobial, anticancer). | nih.govmdpi.com |
| Alanine (B10760859) Scanning Mutagenesis (in silico) | Computationally replacing residues with alanine to probe their importance for binding. | To determine if the D-HoArg residue is a "hotspot" critical for target interaction. | explorationpub.com |
Future Directions and Emerging Research Avenues
Development of Novel Fmoc-D-HoArg-OH Derivatives for Enhanced Functionality
The modification of the core this compound structure is a key area of research aimed at enhancing its properties for specific applications. These modifications can improve solubility, alter biological activity, or facilitate new types of chemical conjugations. The primary strategies involve alterations to the guanidino side chain, which is crucial for many biological interactions.
Key research efforts are focused on:
Side-Chain Protection and Modification: The development of derivatives with different protecting groups on the guanidino function, beyond the common Pbf (pentamethyldihydrobenzofuran-5-sulfonyl) group, is an active area. smolecule.comnih.gov These new protecting groups could offer different cleavage characteristics or improved solubility, streamlining the synthesis of complex peptides.
N-Methylation: N-methylation of the peptide backbone is a strategy known to enhance metabolic stability and cell permeability. nih.gov Applying this to D-HoArg could yield peptides with improved pharmacokinetic profiles. nih.gov
Table 1: Examples of this compound Derivatives and Their Functional Enhancements
| Derivative Name | Modification | Enhanced Functionality | Potential Application | Reference |
|---|---|---|---|---|
| Fmoc-D-HoArg(Pbf)-OH | Pbf protecting group on the side-chain guanidino function. | Facilitates use in standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) by preventing side reactions. smolecule.comnih.gov | General peptide synthesis, construction of bioactive peptides. | smolecule.comnih.gov |
Integration into Complex Biologically Active Constructs
The incorporation of this compound into larger, more complex molecules is a promising avenue for creating novel therapeutics and research tools. The D-configuration of this amino acid provides inherent resistance to enzymatic degradation by proteases, a critical advantage for developing peptide-based drugs.
Future research in this area includes:
Antimicrobial Peptides (AMPs): The substitution of L-amino acids with D-amino acids like D-HoArg in AMPs can enhance their stability and efficacy. smolecule.com The D-homoarginine residue can improve membrane permeability and accumulation within target pathogens. smolecule.com
Chimeric Molecules: There is growing interest in creating chimeric constructs where a peptide containing D-HoArg is linked to another functional moiety, such as a targeting ligand, a drug molecule, or a fluorescent probe. acs.org This approach allows for the development of highly specific agents for targeted drug delivery or diagnostic purposes. acs.org
Peptide-Drug Conjugates: Integrating D-HoArg into peptides designed to target specific cells or tissues can be used to deliver potent cytotoxic drugs directly to cancer cells, minimizing systemic toxicity.
Advanced Methodologies for Stereospecific Incorporation
While Fmoc-SPPS is the standard method for incorporating this compound, challenges remain, particularly concerning the efficient coupling of the bulky arginine derivative. rsc.org Research is focused on optimizing reaction conditions and developing new synthetic strategies to ensure high yields and stereochemical purity.
Key methodological advancements include:
Optimized Coupling Strategies: The coupling efficiency of arginine derivatives can be hampered by δ-lactam formation. rsc.org Research into alternative solvents, such as N-butylpyrrolidinone (NBP), and optimized activation protocols (e.g., using DIC and OxymaPure at elevated temperatures) aims to overcome these issues. rsc.org These methods improve the reaction kinetics and ensure the complete and stereospecific incorporation of the amino acid. rsc.org
Automated Synthesis Protocols: Adapting and refining automated peptide synthesizers for the efficient incorporation of challenging residues like this compound is crucial for the routine production of complex peptides. This includes the development of specialized wash and coupling cycles.
Enzymatic Ligation: Although less common for D-amino acids, future exploration of engineered ligases could provide highly stereospecific methods for incorporating D-HoArg into peptide backbones under mild, aqueous conditions.
Exploration of D-HoArg in Foldamer and Biomaterial Design
Foldamers are synthetic oligomers that adopt well-defined three-dimensional structures, mimicking natural biopolymers like proteins. The inclusion of non-natural amino acids, especially D-enantiomers, is a powerful tool for controlling the folding and function of these synthetic structures.
Emerging research avenues include:
Control of Helical Handedness: The chirality of the constituent amino acids dictates the helical direction of a foldamer. Incorporating D-amino acids like D-HoArg can be used to design stable left-handed helices, which are structures not typically found in nature. researchgate.net This opens the door to creating biopolymers that are invisible to natural proteases and have novel interaction profiles.
Biomaterial Scaffolds: Peptides containing D-HoArg can be designed to self-assemble into hydrogels, fibers, or other nanostructures. These materials have potential applications in tissue engineering, regenerative medicine, and controlled drug release. The D-amino acid content enhances their stability in a biological environment.
Transmembrane Transporters: Aromatic foldamers have shown promise as synthetic transmembrane ion channels. rsc.org Incorporating the charged, flexible side chain of D-HoArg into such structures could lead to the design of novel transporters with specific ion selectivity. rsc.org
Table 2: Potential Roles of D-HoArg in Foldamer and Biomaterial Design
| Application Area | Role of D-HoArg | Potential Outcome | Reference |
|---|---|---|---|
| Helical Foldamers | Control of stereochemistry. | Creation of stable, left-handed helical structures with enhanced proteolytic resistance. | researchgate.net |
| Self-Assembling Biomaterials | Provides charge and hydrogen-bonding capacity; D-configuration enhances stability. | Formation of stable hydrogels or nanofibers for tissue engineering or drug delivery. | nih.gov |
Deepening Understanding of Conformational Control and Biological Mechanisms
The ultimate goal of using this compound is to control the structure and, by extension, the function of a peptide. The D-stereocenter and the extended homoarginine side chain exert significant influence on the local and global conformation of a peptide chain.
Future research will focus on:
Structure-Activity Relationship (SAR) Studies: Detailed studies are needed to correlate the precise location and context of a D-HoArg residue with a peptide's three-dimensional structure and its biological activity. Techniques like NMR spectroscopy and X-ray crystallography are essential for elucidating how D-HoArg influences peptide backbone turns and secondary structure formation. researchgate.net
Mechanism of Action: Understanding how the conformation conferred by D-HoArg translates into a specific biological mechanism is critical. For example, in peptides that inhibit protein-protein interactions, the D-amino acid might stabilize a helical conformation necessary for binding to a target protein, as has been explored with inhibitors of the vitamin D receptor (VDR). acs.orgnih.gov
Computational Modeling: Molecular dynamics simulations can provide insight into how D-HoArg-containing peptides behave in solution and interact with biological targets. researchgate.net These computational approaches can predict stable conformations and guide the rational design of new bioactive peptides, accelerating the discovery process.
Q & A
Q. What are the standard protocols for incorporating Fmoc-D-HoArg-OH into solid-phase peptide synthesis (SPPS)?
this compound is integrated into SPPS using Fmoc chemistry, which involves iterative deprotection (e.g., 20% piperidine in DMF) and coupling steps (e.g., HBTU/DIPEA activation). Critical parameters include:
- Solvent selection : DMF or NMP for optimal solubility .
- Coupling efficiency : Pre-activation of the amino acid (5–10 min) to minimize racemization .
- Deprotection monitoring : UV absorbance at 301 nm to track Fmoc removal .
Methodological tip: Use Kaiser tests or LC-MS to confirm coupling completeness .
Q. Which analytical techniques are essential for confirming this compound’s structural integrity and purity?
- HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>95%) .
- Mass spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (theoretical: 578.69 g/mol) .
- NMR : 1H/13C spectra to confirm stereochemistry and absence of β-alanine contamination (a common side product from Fmoc-OSu reagents) .
Q. How does the hydrophobicity of this compound influence its behavior in self-assembling systems?
Hydrophobicity (log P ~2.8–5.5) determines gelation kinetics and mechanical properties. For example:
- Gelation triggers : pH reduction via glucono-δ-lactone (GdL) induces fibril formation .
- Rheological analysis : Storage modulus (G') > loss modulus (G'') confirms gel stability under shear stress .
Data reference: Power-law dependence (G' ∝ c^1.4) observed in Fmoc-dipeptide gels .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data for this compound across solvent systems?
Conflicting solubility profiles often arise from:
Q. What strategies mitigate diastereomer formation during this compound synthesis?
- Chiral auxiliaries : Use Ti-enolates for diastereoselective amidomethylation (>90% selectivity) .
- Protection schemes : Mts (2,3,4-trimethoxybenzenesulfonyl) groups reduce side-chain reactivity during coupling .
- Purification : Preparative HPLC with chiral columns (e.g., Chirobiotic T) to isolate enantiomers .
Q. How do structural modifications to this compound impact its bioactivity in peptide-based therapeutics?
- Backbone rigidity : Substituting D-configuration for L-configuration enhances protease resistance .
- Side-chain functionalization : Guanidinium groups in arginine analogs improve cell-penetrating peptide (CPP) efficacy .
Case study: Fmoc-Pmp(Buᵗ)₂-OH analogs showed 10-fold higher Grb2-SH2 domain inhibition compared to unmodified peptides .
Data Contradiction Analysis Framework
Methodological Best Practices
- Experimental design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to hypothesis-driven studies .
- Data validation : Triangulate NMR, MS, and HPLC results to confirm structural fidelity .
- Peer-review alignment : Structure abstracts to highlight problem, methodology, key data, and broader impact per JMCA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
